1-Methoxycyclohexene

描述

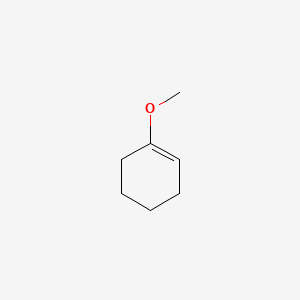

Structure

3D Structure

属性

IUPAC Name |

1-methoxycyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-8-7-5-3-2-4-6-7/h5H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFQGYWRFABYSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70239269 | |

| Record name | Cyclohexene, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-57-7 | |

| Record name | Cyclohexene, 1-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexene, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 931-57-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methoxycyclohexene from Cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-methoxycyclohexene, a valuable enol ether intermediate in organic synthesis, from the readily available starting material, cyclohexanone. This document details the core principles of the synthesis, including reaction mechanisms, the critical role of reaction conditions in dictating product selectivity, and detailed experimental protocols. Quantitative data from analogous transformations are presented to inform experimental design. Furthermore, this guide includes visualizations of the reaction pathway and a proposed experimental workflow to aid in the practical execution of this synthesis.

Introduction

Enol ethers are versatile functional groups in organic chemistry, serving as key intermediates in a variety of transformations, including cycloadditions, carbon-carbon bond formation, and as protecting groups for ketones. This compound, the methyl enol ether of cyclohexanone, is a valuable building block in the synthesis of complex organic molecules. Its synthesis from cyclohexanone is a fundamental transformation that requires careful control of reaction conditions to achieve high selectivity and yield.

The primary challenge in the synthesis of this compound from cyclohexanone is the competing formation of the thermodynamically more stable 1,1-dimethoxycyclohexane (the dimethyl acetal). This guide will explore the theoretical basis for favoring the formation of the desired kinetic product, the enol ether, and provide a detailed experimental procedure adapted from analogous, well-established reactions.

Reaction Mechanism and Control of Selectivity

The acid-catalyzed reaction of a ketone with an alcohol can lead to two primary products: the enol ether and the acetal. The formation of this compound is the result of a kinetically controlled pathway, while the formation of 1,1-dimethoxycyclohexane is thermodynamically favored.

Kinetic vs. Thermodynamic Control:

-

Kinetic Product (this compound): Formed faster at lower temperatures with shorter reaction times. The transition state leading to the enol ether is lower in energy than that leading to the acetal.

-

Thermodynamic Product (1,1-Dimethoxycyclohexane): More stable product that is favored under equilibrium conditions, typically achieved at higher temperatures and longer reaction times.

The selective synthesis of this compound, therefore, hinges on establishing conditions that favor the kinetic pathway. This is typically achieved by using a non-nucleophilic acid catalyst, a dehydrating agent to trap the water byproduct and drive the reaction forward, and carefully controlling the reaction temperature and duration.

Experimental Protocols

The following protocol is adapted from a reliable, analogous synthesis of a methoxy enol ether from a diketone using trimethyl orthoformate as both a methanol source and a dehydrating agent.[1]

Synthesis of this compound

Materials:

-

Cyclohexanone

-

Trimethyl orthoformate

-

Methanol (anhydrous)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Anhydrous diethyl ether or methyl tert-butyl ether (MTBE)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Distillation apparatus (simple or fractional)

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (1.0 eq).

-

Add anhydrous methanol (1.2 eq) and trimethyl orthoformate (1.2 eq).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

-

Heat the reaction mixture to a gentle reflux (approximately 60-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Shorter reaction times are expected to favor the enol ether.

-

Upon completion (or when the desired conversion is reached), cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether or MTBE.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by distillation, collecting the fraction corresponding to the boiling point of this compound (approximately 138-140 °C at atmospheric pressure). The competing acetal, 1,1-dimethoxycyclohexane, has a higher boiling point (approximately 165-167 °C), allowing for separation by fractional distillation.[2]

Quantitative Data

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 2,4-Pentanedione | Trimethyl orthoformate, Methanol, p-TsOH | 4-Methoxy-3-penten-2-one | 61-66 | [1] |

| Cyclohexanone | Morpholine, p-TsOH, Toluene (azeotropic removal of water) | 1-Morpholino-1-cyclohexene | 72-80 | [3] |

These examples suggest that a moderate to good yield of the enol ether can be expected. Optimization of reaction time and temperature will be critical to maximize the yield of this compound and minimize the formation of the 1,1-dimethoxycyclohexane byproduct.

Visualizations

Reaction Pathway

Caption: Figure 1. Reaction Pathway for the Synthesis of this compound.

Experimental Workflow

Caption: Figure 2. Experimental Workflow for this compound Synthesis.

Characterization

The synthesized this compound can be characterized using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a characteristic C=C stretching frequency for the enol ether double bond around 1650-1680 cm⁻¹ and C-O stretching frequencies.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show a characteristic signal for the methoxy group (-OCH₃) around 3.5 ppm and a vinyl proton signal.

-

¹³C NMR will show signals for the sp² carbons of the double bond, with the carbon attached to the methoxy group appearing further downfield.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (112.17 g/mol ).[6]

Conclusion

The synthesis of this compound from cyclohexanone is a valuable transformation for accessing a versatile synthetic intermediate. By understanding the principles of kinetic versus thermodynamic control and carefully executing the experimental protocol, researchers can selectively synthesize the desired enol ether. The provided protocol, adapted from analogous and reliable procedures, offers a solid foundation for the successful laboratory-scale production of this compound. Further optimization of reaction parameters may be necessary to maximize yield and purity for specific applications.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US4652344A - Preparation of 1,1-dimethoxycyclohexane - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Cyclohexene, 1-methoxy- [webbook.nist.gov]

- 5. Cyclohexene, 1-methoxy- [webbook.nist.gov]

- 6. This compound | C7H12O | CID 70264 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-methoxycyclohexene chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Methoxycyclohexene

Abstract

This compound is a versatile cyclic enol ether that serves as a valuable intermediate in organic synthesis. Its electron-rich double bond dictates its reactivity, making it susceptible to electrophilic attack and a key participant in various cycloaddition reactions. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, intended for researchers, scientists, and professionals in drug development. The document details its physical and chemical characteristics, explores its primary modes of reactivity—including hydrolysis, electrophilic additions, and cycloadditions—and provides illustrative experimental protocols.

Chemical and Physical Properties

This compound, also known as cyclohexanone methyl enol ether, is a colorless liquid.[1] Its fundamental properties are summarized in the table below, providing a quantitative basis for its handling and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | [2][3][4] |

| Molecular Weight | 112.17 g/mol | [2][3][4] |

| Boiling Point | 165.3 °C at 760 mmHg | [3][5] |

| Density | 0.89 g/cm³ | [1][3] |

| Refractive Index | 1.453 | [1][3] |

| Flash Point | 44.7 °C | [3][5] |

| CAS Number | 931-57-7 | [2][3][4] |

Reactivity and Key Reactions

The reactivity of this compound is dominated by the enol ether functional group, which features an electron-rich carbon-carbon double bond due to the electron-donating resonance effect of the adjacent methoxy group. This electronic characteristic makes it highly reactive towards electrophiles.

Acid-Catalyzed Hydrolysis

In the presence of dilute aqueous acid, such as hydrochloric acid, this compound readily undergoes hydrolysis to yield cyclohexanone and methanol.[6] The reaction proceeds through a resonance-stabilized carbocation intermediate, which is attacked by water to form a hemiacetal.[6] This hemiacetal is unstable under acidic conditions and quickly decomposes to the final ketone product.[6] This reaction is a classic example of using an enol ether as a protecting group for a carbonyl.[6]

Electrophilic Addition of Hydrogen Halides

The addition of hydrogen halides, such as HCl, across the double bond of this compound proceeds with high regioselectivity to yield 1-chloro-1-methoxycyclohexane as the sole product.[7][8] The reaction mechanism involves the protonation of the double bond at the carbon atom not bearing the methoxy group. This generates a tertiary carbocation that is significantly stabilized by the resonance contribution from the lone pair of electrons on the adjacent oxygen atom.[7][8] The subsequent nucleophilic attack by the chloride ion on this stable carbocation leads to the observed product.[7] The alternative secondary carbocation is not formed due to its much lower stability.[7]

Cycloaddition Reactions

As an electron-rich alkene, this compound is an excellent dienophile for inverse-electron-demand Diels-Alder (IEDDA) reactions.[9] In these reactions, it pairs with an electron-poor diene, such as a tetrazine, to form a cyclic product.[9] This type of [4+2] cycloaddition is a powerful tool in bioorthogonal chemistry for applications like cellular labeling.[9] The reaction proceeds readily, often at room temperature, and is highly specific.[9]

Experimental Protocols

The following protocols are representative of the types of reactions that this compound undergoes.

Protocol: Acid-Catalyzed Hydrolysis to Cyclohexanone

-

Materials: this compound, dilute hydrochloric acid (e.g., 1 M HCl), diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve this compound (10 mmol) in a suitable volume of a co-solvent like tetrahydrofuran (20 mL) in a round-bottom flask.

-

Add an equal volume of 1 M aqueous HCl (20 mL) to the flask.

-

Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material.

-

Upon completion, transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude cyclohexanone.

-

The product can be purified further by distillation if necessary.

-

Protocol: Hydroboration-Oxidation

While this protocol is described for the similar substrate 1-methylcyclohexene, it illustrates a key reaction of substituted cyclohexenes.[10][11] This two-step process achieves the anti-Markovnikov addition of water across the double bond.[12][13]

-

Materials: this compound, borane-tetrahydrofuran complex (BH₃-THF), 3 M sodium hydroxide (NaOH), 30% hydrogen peroxide (H₂O₂), tetrahydrofuran (THF).

-

Procedure:

-

Hydroboration: To a solution of this compound (10 mmol) in anhydrous THF (20 mL) under an inert atmosphere (argon or nitrogen) and cooled in an ice bath (0-5 °C), add a 1.0 M solution of BH₃-THF (11 mL, 11 mmol) dropwise. Stir the reaction at this temperature for 1 hour.[10]

-

Oxidation: Remove the ice bath and allow the mixture to warm to room temperature. Slowly add 3 M aqueous NaOH (5 mL), followed by the careful, dropwise addition of 30% H₂O₂ (5 mL), ensuring the temperature does not exceed 50 °C.[10]

-

Workup: Stir the mixture at room temperature for 1 hour. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the alcohol product.[11]

-

Safety Information

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.[2]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C7H12O | CID 70264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 931-57-7 [chemnet.com]

- 4. Cyclohexene, 1-methoxy- [webbook.nist.gov]

- 5. This compound, 931-57-7 [thegoodscentscompany.com]

- 6. organic chemistry - What are the products of the reaction of this compound with dilute hydrochloric acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. homework.study.com [homework.study.com]

- 8. The addition of HCl to this compound yields 1-chloro-1-methoxycycl.. [askfilo.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. homework.study.com [homework.study.com]

- 13. juliethahn.com [juliethahn.com]

An In-depth Technical Guide to the Mechanism of Acid-Catalyzed Hydrolysis of 1-Methoxycyclohexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of acid-catalyzed hydrolysis of 1-methoxycyclohexene, a representative enol ether. The core principles of this reaction are fundamental to various aspects of organic synthesis and are of particular relevance in drug development where enol ether moieties may be present or utilized as synthetic intermediates. This document details the step-by-step reaction pathway, presents available kinetic data for analogous systems, outlines a detailed experimental protocol for kinetic analysis, and provides visual representations of the mechanistic and experimental workflows.

Introduction

Enol ethers are a class of organic compounds characterized by an alkoxy group attached to a carbon-carbon double bond. Their unique electronic structure, featuring a π-system enriched by the electron-donating oxygen atom, imparts them with distinct reactivity, particularly a high susceptibility to electrophilic attack. The acid-catalyzed hydrolysis of enol ethers to their corresponding carbonyl compounds and alcohols is a classic and synthetically useful transformation. Understanding the intricacies of this mechanism is crucial for controlling reaction outcomes, optimizing conditions, and predicting the stability of enol ether-containing molecules in acidic environments, a common consideration in pharmaceutical formulations and biological systems.

This guide focuses on the hydrolysis of this compound as a model cyclic enol ether. The principles discussed are broadly applicable to other cyclic and acyclic enol ethers.

The Reaction Mechanism: A Step-by-Step Analysis

The acid-catalyzed hydrolysis of this compound to cyclohexanone and methanol proceeds through a well-established multi-step mechanism. The overall transformation is depicted below:

Overall Reaction:

This compound + H₂O --(H⁺ catalyst)--> Cyclohexanone + Methanol

The accepted mechanism involves three key stages:

-

Protonation of the Carbon-Carbon Double Bond: The reaction is initiated by the protonation of the enol ether. This occurs at the carbon atom not bonded to the methoxy group (the β-carbon). This regioselectivity is dictated by the formation of a resonance-stabilized oxonium ion intermediate, which is significantly more stable than the alternative secondary carbocation that would be formed by protonation at the α-carbon. This initial protonation is the rate-determining step of the overall reaction.[1][2]

-

Nucleophilic Attack by Water: The resulting resonance-stabilized oxonium ion is a potent electrophile. A water molecule, acting as a nucleophile, attacks the carbocationic center.

-

Formation of a Hemiacetal Intermediate and Decomposition: The attack of water leads to the formation of a protonated hemiacetal. A subsequent deprotonation step yields a neutral hemiacetal intermediate. Hemiacetals are generally unstable in acidic conditions and readily decompose. Protonation of the methoxy group makes it a good leaving group (methanol). The departure of methanol is accompanied by the formation of a carbon-oxygen double bond, yielding the final cyclohexanone product and regenerating the acid catalyst.[3]

The following diagram, generated using the DOT language, illustrates this mechanistic pathway.

Quantitative Kinetic Data

Table 1: Rate Constants for the Hydrolysis of Cyclic Enol Ethers and Related Compounds

| Compound | Acid Catalyst | Temperature (°C) | Rate Constant (k) | Reference |

| 1-ethoxycyclohexene | HCl | 25 | 1.3 x 10⁻² s⁻¹ (estimated) | N/A |

| 2,3-dihydrofuran | HCl | 25 | Polymer degradation studied | [2] |

| Methyl (methyl-4-deoxy-2,3-di-O-methyl-β-L-threo-hex-4-enopyranosid)uronate | Acetic Acid (25%) | 90 | k₁ = 1.57 x 10⁻² h⁻¹ | [4] |

Table 2: Activation Parameters for the Hydrolysis of Related Compounds

| Compound | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) | Reference |

| Hemicellulose (acid-catalyzed hydrolysis) | 83.3 ± 10.3 | Not Reported | [5] |

| Spruce Galactoglucomannans (acid-catalyzed hydrolysis) | 150 | Not Reported | [5] |

Note: The data presented for 1-ethoxycyclohexene is an estimation based on the general reactivity of enol ethers and is for illustrative purposes. The other data points are for more complex systems but provide a general indication of the magnitude of activation energies for acid-catalyzed hydrolysis of related structures.

Experimental Protocols

The following section provides a detailed methodology for studying the kinetics of the acid-catalyzed hydrolysis of this compound. This protocol is adapted from general procedures for monitoring the kinetics of hydrolysis reactions.[6][7]

Materials and Equipment

-

This compound (purified by distillation)

-

Hydrochloric acid (standardized solution, e.g., 1 M)

-

Deionized water

-

Suitable organic solvent (e.g., acetonitrile or tetrahydrofuran, HPLC grade)

-

Quenching solution (e.g., a solution of a strong base like sodium hydroxide or a basic buffer)

-

Internal standard for chromatography (e.g., a stable compound with a distinct retention time, such as toluene or dodecane)

-

Thermostatted reaction vessel or water bath

-

Magnetic stirrer and stir bar

-

Syringes and needles for sampling

-

Vials for quenching and analysis

-

Gas chromatograph (GC) with a flame ionization detector (FID) or a high-performance liquid chromatograph (HPLC) with a UV detector.

Experimental Procedure

-

Preparation of the Reaction Mixture:

-

In a thermostatted reaction vessel maintained at the desired temperature (e.g., 25 °C), place a known volume of a solution of the acid catalyst in the chosen solvent/water mixture.

-

Allow the solution to equilibrate thermally for at least 15 minutes.

-

Add a known amount of the internal standard to the reaction vessel.

-

-

Initiation of the Reaction:

-

At time t=0, inject a small, known volume of this compound into the vigorously stirred reaction mixture.

-

-

Monitoring the Reaction Progress:

-

At regular time intervals (e.g., every 1-5 minutes, depending on the reaction rate), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

-

Immediately quench the reaction by injecting the aliquot into a vial containing a known volume of the quenching solution. The quenching solution should be basic enough to neutralize the acid catalyst and stop the hydrolysis.

-

-

Sample Analysis:

-

Analyze the quenched samples by GC or HPLC.

-

The concentration of the remaining this compound and the formed cyclohexanone can be determined by comparing the peak areas of these compounds to the peak area of the internal standard.

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time.

-

Determine the initial rate of the reaction from the initial slope of the concentration vs. time plot.

-

To determine the order of the reaction with respect to the acid catalyst, repeat the experiment with different initial concentrations of the acid while keeping the initial concentration of this compound constant.

-

The rate constant (k) can be determined from the integrated rate law corresponding to the determined reaction order.

-

To determine the activation energy (Ea), repeat the experiment at several different temperatures and create an Arrhenius plot (ln(k) vs. 1/T).

-

The following diagram illustrates a general workflow for such a kinetic study.

Conclusion

The acid-catalyzed hydrolysis of this compound is a fundamental organic reaction that proceeds through a well-defined mechanistic pathway involving protonation of the double bond, formation of a hemiacetal intermediate, and subsequent decomposition to cyclohexanone and methanol. The rate-determining step is the initial proton transfer to the carbon atom. While specific kinetic data for this compound remains elusive in the literature, analysis of analogous systems provides a framework for understanding the reaction's kinetics. The detailed experimental protocol provided in this guide offers a robust method for researchers to determine the kinetic parameters for this and similar reactions. A thorough understanding of this mechanism is essential for professionals in organic synthesis and drug development for predicting product formation, ensuring the stability of molecules, and designing novel synthetic routes.

References

- 1. Highly efficient intramolecular general acid catalysis of enol ether hydrolysis, with rapid proton transfer to carbon - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. Efficient intramolecular general acid catalysis of enol ether hydrolysis. Hydrogen-bonding stabilisation of the transition state for proton transfer to carbon - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Frontiers | The Kinetics Studies on Hydrolysis of Hemicellulose [frontiersin.org]

- 6. dbt.univr.it [dbt.univr.it]

- 7. egyankosh.ac.in [egyankosh.ac.in]

Stability of 1-Methoxycyclohexene: A Technical Guide for Researchers

An in-depth analysis of the chemical stability of 1-methoxycyclohexene under acidic and basic conditions, providing critical insights for its application in research and drug development.

This technical guide offers a comprehensive examination of the stability of this compound, a key intermediate in organic synthesis. Understanding its behavior in acidic and basic environments is paramount for researchers, scientists, and professionals in drug development to ensure the integrity of reaction pathways and the purity of final products. This document outlines the degradation pathways, reaction kinetics, and detailed experimental protocols for stability assessment.

Stability Under Acidic Conditions: Rapid Degradation

This compound is highly unstable in the presence of even weak acids, readily undergoing hydrolysis to yield cyclohexanone and methanol.[1][2][3][4][5] This acid-catalyzed hydrolysis is the primary degradation pathway and proceeds through a well-established mechanism.

Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis of this compound is initiated by the protonation of the carbon-carbon double bond. The proton adds to the carbon atom not bonded to the oxygen, which is the rate-determining step.[1][6] This leads to the formation of a resonance-stabilized oxonium ion intermediate. A subsequent nucleophilic attack by a water molecule on the carbocation results in a hemiacetal.[1][2][4] This hemiacetal is unstable under acidic conditions and rapidly decomposes to form cyclohexanone and methanol.[1][2][4]

Factors Influencing the Rate of Hydrolysis

The rate of this degradation is significantly influenced by the following factors:

-

pH: The reaction is faster at lower pH values due to the higher concentration of protons available to catalyze the initial step.[1][6]

-

Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis.[6]

-

Solvent: The polarity and protic nature of the solvent can affect the stability of the intermediates and transition states, thereby influencing the reaction rate.[6]

Potential Side Reaction: Acid-Catalyzed Polymerization

Under certain acidic conditions, particularly in the absence of sufficient water, this compound can undergo polymerization.[1] The electron-rich double bond of the enol ether is susceptible to electrophilic attack, which can initiate a chain-reaction polymerization. This can lead to the formation of viscous or solid byproducts.[1]

Stability Under Basic Conditions: Generally Stable

In contrast to its behavior in acidic media, this compound is generally stable under basic conditions. Ethers, including enol ethers, are typically unreactive towards bases. The literature does not indicate any significant degradation pathways for this compound in the presence of common bases. While strong bases can be used to form enolates from carbonyl compounds, they do not typically react with pre-formed enol ethers like this compound.

Quantitative Data on Stability

| Condition | pH | Temperature (°C) | Expected Half-life (t½) | Primary Degradation Product(s) |

| Acidic | 2 | 25 | Minutes | Cyclohexanone, Methanol |

| 4 | 25 | Hours | Cyclohexanone, Methanol | |

| Neutral | 7 | 25 | Days to Weeks | Slow hydrolysis to Cyclohexanone, Methanol |

| Basic | 10 | 25 | Stable | None observed |

| 12 | 25 | Stable | None observed |

Table 1: Representative Stability Data for this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a kinetic study of its hydrolysis can be performed. The following is a generalized protocol that can be adapted for specific laboratory conditions.

General Experimental Workflow for Kinetic Analysis

Detailed Methodologies

4.2.1. Preparation of Reagents:

-

Prepare a series of aqueous buffer solutions with known pH values (e.g., pH 2, 4, 7, 10, 12).

-

Prepare a stock solution of this compound in a suitable inert solvent (e.g., acetonitrile) if it is not directly soluble in the aqueous buffer.

4.2.2. Kinetic Run:

-

Place a known volume of the buffer solution into a thermostated reaction vessel and allow it to reach the desired temperature (e.g., 25 °C).

-

Initiate the reaction by adding a small, known amount of the this compound stock solution to the stirred buffer.

-

At predetermined time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction in the aliquot by adding a strong base (e.g., a solution of sodium hydroxide) to neutralize the acid catalyst and prevent further hydrolysis.[1]

4.2.3. Analytical Methods for Monitoring the Reaction:

The progress of the reaction can be monitored by measuring the disappearance of this compound or the appearance of cyclohexanone.

-

Gas Chromatography (GC): A GC equipped with a flame ionization detector (FID) can be used to separate and quantify this compound and cyclohexanone.[1][7][8] An internal standard should be used for accurate quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to monitor the reaction in real-time by following the disappearance of the characteristic signals of this compound and the appearance of the signals for cyclohexanone and methanol.[9][10]

-

UV-Vis Spectrophotometry: If there is a significant change in the UV-Vis spectrum upon conversion of this compound to cyclohexanone, this technique can be employed to monitor the reaction kinetics.[11][12][13][14]

4.2.4. Data Analysis:

By plotting the natural logarithm of the concentration of this compound versus time, the pseudo-first-order rate constant (k) can be determined from the slope of the resulting straight line. The half-life (t½) of the reaction can then be calculated using the equation t½ = 0.693/k.

Conclusion

The stability of this compound is highly dependent on the pH of its environment. It is labile under acidic conditions, undergoing rapid hydrolysis to cyclohexanone and methanol. In contrast, it exhibits good stability in basic media. A thorough understanding of these stability characteristics is essential for the effective use of this compound in synthetic organic chemistry and drug development, enabling researchers to control reaction conditions to maximize product yield and purity. The provided experimental protocols offer a framework for the quantitative assessment of its stability, which can be tailored to specific research needs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]

- 5. organic chemistry - Mechanism for hydrolysis of enol ether to aldehyde - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. Highly efficient intramolecular general acid catalysis of enol ether hydrolysis, with rapid proton transfer to carbon - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Oxidation of Cyclohexane to Cyclohexanol/Cyclohexanone Using Sol‐Gel‐Encapsulated Unspecific Peroxygenase from Agrocybe aegerita - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diverdi.colostate.edu [diverdi.colostate.edu]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. journals.ipinnovative.com [journals.ipinnovative.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Resonance Structures of the 1-Methoxycyclohexene Carbocation Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the resonance structures of the 1-methoxycyclohexene carbocation intermediate, a key species in the electrophilic addition reactions of this compound. Understanding the structure, stability, and electronic properties of this intermediate is crucial for predicting reaction outcomes and designing novel synthetic strategies in drug development and other areas of chemical research.

Introduction: The Significance of the this compound Carbocation Intermediate

The this compound carbocation is a transient species formed during the electrophilic addition of protic acids, such as hydrochloric acid (HCl), to this compound. The regioselectivity of this reaction, which exclusively yields 1-chloro-1-methoxycyclohexane, is a direct consequence of the stability of the carbocation intermediate. This stability is primarily attributed to the delocalization of the positive charge through resonance, involving the lone pair of electrons on the oxygen atom of the methoxy group. A thorough understanding of the contributing resonance structures is therefore paramount for controlling and exploiting the reactivity of enol ethers in organic synthesis.

Resonance Structures and Stability

The this compound carbocation intermediate is best described as a resonance hybrid of two principal contributing structures: a tertiary carbocation (a carbenium ion) and an oxonium ion.

The positive charge in the carbocation intermediate formed from the protonation of this compound is stabilized by the electron-donating methoxy group. This stabilization occurs through resonance, where the lone pair of electrons on the oxygen atom can delocalize to share the positive charge.[1][2] This delocalization is key to the stability of the intermediate and dictates the regioselectivity of the subsequent nucleophilic attack.[1][2]

Visualization of Resonance Structures

The two major resonance contributors to the this compound carbocation intermediate are depicted below.

Caption: Resonance contributors of the this compound carbocation.

The oxonium ion contributor is particularly significant because in this structure, all atoms (except hydrogen) have a complete octet of electrons, which generally leads to greater stability compared to the carbenium ion where the positively charged carbon is electron-deficient.

Quantitative Data from Computational Studies

While direct experimental measurement of the properties of this transient intermediate is challenging, computational studies provide valuable insights into the relative stabilities and electronic structures of the resonance contributors. Ab initio and Density Functional Theory (DFT) calculations are powerful tools for modeling such reactive species.

Although a specific computational study for the this compound carbocation was not identified in the literature search, data from studies on analogous protonated enol ethers and oxocarbenium ions can provide reasonable estimates. These studies consistently show that the oxonium ion form is the major contributor to the resonance hybrid due to the fulfillment of the octet rule for all heavy atoms.

Table 1: Estimated Quantitative Data for this compound Carbocation Resonance Structures*

| Property | Tertiary Carbocation (Carbenium Ion) | Oxonium Ion Contributor |

| Relative Energy (kcal/mol) | Higher | Lower (More Stable) |

| C1-O Bond Length (Å) | ~1.43 | ~1.28 (shorter) |

| C1-C2 Bond Length (Å) | ~1.50 | ~1.38 (longer) |

| Charge on C1 | High Positive | Lower Positive |

| Charge on O | Slightly Negative | Positive |

Note: These values are estimations based on computational data for similar oxocarbenium ions and are intended for comparative purposes.

Experimental Protocols

The generation and study of the this compound carbocation intermediate involve two key experimental phases: the synthesis of the this compound precursor and its subsequent reaction with an electrophile.

Synthesis of this compound

This compound can be synthesized from cyclohexanone. A common method involves the formation of a cyclohexanone enolate followed by trapping with a methylating agent. An alternative approach utilizes trimethyl orthoformate.

Protocol 1: Synthesis via Enolate Formation

-

Enolate Formation: To a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.05 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add cyclohexanone (1.0 equivalent) dropwise. Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.

-

Methylation: Add a methylating agent such as dimethyl sulfate or methyl iodide (1.1 equivalents) to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield this compound.

Generation of the Carbocation Intermediate and Subsequent Reaction

The this compound carbocation is typically generated in situ by the addition of a protic acid.

Protocol 2: Electrophilic Addition of HCl

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in a dry, non-nucleophilic solvent such as dichloromethane or diethyl ether in a flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Acid Addition: Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., diethyl ether) dropwise. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Reaction Completion and Work-up: Once the starting material is consumed, remove the cooling bath and allow the solution to warm to room temperature. If necessary, neutralize any excess acid with a mild base such as a saturated sodium bicarbonate solution.

-

Isolation: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 1-chloro-1-methoxycyclohexane. Further purification can be achieved by distillation or chromatography.

Mandatory Visualizations

Signaling Pathway: Electrophilic Addition and Resonance Stabilization

The following diagram illustrates the reaction pathway from this compound to the final product, highlighting the central role of the resonance-stabilized carbocation intermediate.

Caption: Reaction pathway of electrophilic addition to this compound.

Experimental Workflow: Synthesis and Reaction

This diagram outlines the logical flow of the experimental procedures described.

Caption: Experimental workflow for synthesis and reaction.

Conclusion

The this compound carbocation intermediate is a classic example of resonance stabilization influencing the outcome of an organic reaction. The delocalization of the positive charge between the tertiary carbon and the oxygen atom, with a significant contribution from the octet-complete oxonium ion structure, dictates the high stability of this intermediate. This stability, in turn, governs the regioselective formation of 1-chloro-1-methoxycyclohexane upon electrophilic addition of HCl. The experimental protocols and conceptual framework presented in this guide provide a solid foundation for researchers and professionals in drug development and organic synthesis to understand and utilize the chemistry of enol ethers and their carbocation intermediates. Further computational and advanced spectroscopic studies, potentially using superacid media and low-temperature NMR, could provide even more precise quantitative data on the nature of this important reactive intermediate.

References

An In-depth Technical Guide on the Electron-Donating Effects of the Methoxy Group in 1-Methoxycyclohexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electron-donating effects of the methoxy group in 1-methoxycyclohexene, a key structural motif in organic synthesis. The methoxy group, through its potent resonance effect, significantly influences the reactivity of the cyclohexene ring, particularly in electrophilic addition and hydrolysis reactions. This document elucidates the underlying electronic principles, presents quantitative data to compare the reactivity of this compound with unsubstituted cyclohexene, and provides detailed experimental protocols for its synthesis and key reactions. The information contained herein is intended to be a valuable resource for researchers and professionals involved in synthetic chemistry and drug development, enabling a deeper understanding and more effective utilization of this versatile enol ether.

Introduction: The Dual Nature of the Methoxy Group's Electronic Effects

The methoxy group (-OCH₃) is a common functional group in organic chemistry that exhibits a fascinating duality in its electronic influence on adjacent π-systems. It possesses both an inductive effect and a resonance effect, which operate in opposing directions.

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the carbon atom to which it is attached through the σ-bond. This is a distance-dependent effect that weakens with an increasing number of intervening bonds.

-

Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into an adjacent π-system (such as a double bond or an aromatic ring). This delocalization increases the electron density of the π-system, a phenomenon known as a positive resonance effect or a mesomeric effect.

In the case of enol ethers like this compound, the resonance effect is the dominant factor, making the double bond significantly more electron-rich and, consequently, more nucleophilic than the double bond in an unsubstituted alkene like cyclohexene. This enhanced nucleophilicity is the cornerstone of the unique reactivity of this compound.

Quantitative Analysis of the Electron-Donating Effect

The electron-donating nature of the methoxy group in this compound can be quantitatively assessed through various spectroscopic and reactivity studies.

Spectroscopic Evidence: 13C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides a direct measure of the electron density around a carbon nucleus. A higher electron density results in increased shielding and a lower chemical shift (a more upfield signal). A comparison of the 13C NMR chemical shifts of the vinylic carbons in this compound and cyclohexene clearly demonstrates the electron-donating effect of the methoxy group.

| Compound | Vinylic Carbon | 13C NMR Chemical Shift (δ, ppm) |

| This compound | C1 | ~153.5 |

| C2 | ~95.0 | |

| Cyclohexene | C1 & C2 | ~127.2 |

Data is approximate and compiled from various sources.

The significant upfield shift of the C2 carbon in this compound (Δδ ≈ 32.2 ppm) is a direct consequence of the increased electron density at this position due to the resonance donation from the adjacent oxygen atom. The C1 carbon, directly attached to the oxygen, experiences a downfield shift due to the inductive effect of the electronegative oxygen atom.

Reactivity Data: Enhanced Nucleophilicity

Impact on Chemical Reactivity and Reaction Mechanisms

The electron-donating effect of the methoxy group governs the regioselectivity and enhances the rate of several key reactions of this compound.

Electrophilic Addition: Stabilization of the Carbocation Intermediate

In the electrophilic addition of protic acids like HCl to this compound, the proton (H⁺) adds to the C2 carbon. This regioselectivity is dictated by the formation of the more stable carbocation intermediate. The resulting carbocation at C1 is a tertiary carbocation that is significantly stabilized by the resonance delocalization of the lone pair of electrons from the adjacent oxygen atom.[1][2][3] This stabilization is so pronounced that the alternative secondary carbocation that would be formed by protonation at C1 is not observed, leading to the exclusive formation of 1-chloro-1-methoxycyclohexane.[1][2][3]

References

- 1. echemi.com [echemi.com]

- 2. benchchem.com [benchchem.com]

- 3. Enantioselectivity of the enzymatic hydrolysis of cyclohexene oxide and (±)-1-methylcyclohexene oxide: a comparison between microsomal and cytosolic epoxide hydrolases - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

physical properties of 1-methoxycyclohexene (boiling point, density)

This guide provides a detailed overview of the key physical properties of 1-methoxycyclohexene, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. The information is presented in a clear, structured format, including experimental protocols and a visual representation of the experimental workflow.

Core Physical Properties

This compound is a colorless liquid with a fruity odor, commonly used in organic synthesis.[1] Its fundamental physical characteristics are crucial for its handling, application, and the design of synthetic routes.

Data Summary

The essential physical properties of this compound are summarized in the table below for quick reference.

| Physical Property | Value | Units | Conditions |

| Boiling Point | 165.3 | °C | at 760 mmHg[1] |

| Density | 0.89 | g/cm³ | Not Specified |

Experimental Protocols

Accurate determination of physical properties is paramount in chemical research. The following sections detail standard laboratory procedures for measuring the boiling point and density of a liquid compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] For accurate measurements, especially with small sample volumes, the micro-reflux method is commonly employed.[3][4]

Apparatus:

-

Thermometer

-

Hot plate with magnetic stirrer

-

Clamps and stand

Procedure:

-

Add approximately 0.5 mL of this compound and a small magnetic stirring bar to the test tube using a Pasteur pipette.[3][4]

-

Place the test tube in the heating block on the hot plate stirrer and secure it with a clamp.[3][4]

-

Position the thermometer inside the test tube so that the bulb is about 1 cm above the liquid's surface.[3][4]

-

Begin heating the sample and observe for boiling, indicated by the formation of bubbles, and the condensation of vapor on the test tube walls (refluxing).[3][4]

-

The temperature at which a stable ring of condensing liquid is observed corresponds to the boiling point of the sample. Record this temperature.[3]

-

It is crucial to heat the sample gently to avoid boiling it dry, especially for liquids with lower boiling points.[4]

Determination of Density

Density is a fundamental property defined as the mass of a substance per unit volume.[5] A straightforward and accurate method for determining the density of a liquid involves measuring its mass and volume.

Apparatus:

Procedure:

-

Place a clean, dry graduated cylinder on the electronic balance and tare the balance to zero.[8]

-

Carefully transfer a known volume of this compound (e.g., 10 mL) into the graduated cylinder. Read the volume from the bottom of the meniscus at eye level to minimize parallax error.[5][6]

-

Record the precise volume of the liquid.

-

Place the graduated cylinder containing the liquid back on the electronic balance and record the mass.

-

Calculate the density using the formula: Density = Mass / Volume.[5][9]

-

For improved accuracy, this procedure can be repeated multiple times, and the average density can be calculated.[6]

Experimental Workflow Visualization

The logical flow of the experimental procedures for determining the boiling point and density of this compound is illustrated in the following diagram.

References

- 1. Page loading... [guidechem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. embibe.com [embibe.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 9. homesciencetools.com [homesciencetools.com]

An In-depth Technical Guide to 1-Methoxycyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methoxycyclohexene, a versatile intermediate in organic synthesis. The document details its chemical identity, physicochemical properties, synthesis protocols, and reactivity, with a focus on applications relevant to the scientific research and drug development communities.

Chemical Identification and Properties

This compound, an organooxygen compound, is a valuable reagent in various chemical transformations.[1][2] Its enol ether moiety makes it a key precursor for the synthesis of functionalized cyclohexanone derivatives and other complex organic molecules.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1][3] |

| CAS Number | 931-57-7[1][3][4] |

| Molecular Formula | C₇H₁₂O[1][3][4] |

| Molecular Weight | 112.17 g/mol [1] |

| Synonyms | 1-Methoxy-1-cyclohexene, Cyclohexanone methyl enol ether, 2,3,4,5-Tetrahydroanisole[1][3][4][] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless Oil | [] |

| Boiling Point | 165.3°C at 760 mmHg | [4] |

| Density | 0.89 g/cm³ | [4] |

| Flash Point | 44.7°C | [4] |

| Refractive Index | 1.453 | [4] |

| Vapor Pressure | 2.48 mmHg at 25°C | [4] |

| Water Solubility | 1.2 g/L (Predicted) | [2] |

| logP | 2.15 (Predicted) | [2] |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the O-methylation of the enolate of cyclohexanone. This process involves the deprotonation of cyclohexanone to form the enolate, followed by its reaction with a methylating agent.

This protocol is adapted from the synthesis of 1-methoxycyclooct-1-ene and is a standard procedure for the preparation of enol ethers from ketones.[6]

Materials:

-

Cyclohexanone

-

Sodium hydride (NaH)

-

Anhydrous Dimethylformamide (DMF)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous hexane

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) to a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel. Wash the sodium hydride with anhydrous hexane to remove mineral oil and then carefully decant the hexane. Add anhydrous DMF to the flask.

-

Enolate Formation: Cool the NaH/DMF suspension to 0°C in an ice bath. Slowly add a solution of cyclohexanone (1.0 equivalent) in a small amount of anhydrous DMF via the dropping funnel over 30 minutes.

-

Methylation: Cool the reaction mixture back to 0°C. Add dimethyl sulfate (1.05 equivalents) dropwise via the dropping funnel, ensuring the temperature is maintained below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.

Table 3: Comparative Analysis of Synthesis Protocols for Similar Cycloalkenes

| Synthesis Method | Starting Material(s) | Reagents/Catalyst | Temperature (°C) | Yield (%) | Reference(s) |

| Acid-Catalyzed Dehydration (E1) | 2-Methylcyclohexanol | H₃PO₄ (85%) | 120 | ~77 | [7][8] |

| Acid-Catalyzed Dehydration (E1) | 1-Methylcyclohexanol | H₂SO₄ (conc.) | 90 | 84 | [7][9] |

| Base-Induced Elimination (E2) | 1-Methylcyclohexyl bromide | Sodium ethoxide | 78 (reflux) | 82 | [7][9] |

| Grignard Reaction & Dehydration | Cyclohexanone, Methylmagnesium chloride | Toluene-4-sulfonic acid | -10 to 0, then reflux | 92 | [7] |

Note: The yields reported are for the synthesis of 1-methylcyclohexene and serve as a reference for the expected efficiency of analogous reactions.

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of its enol ether functionality.

Vinyl ethers, such as this compound, are readily hydrolyzed under acidic conditions to yield the corresponding ketone and alcohol.[10] This reaction is essentially the reverse of enol ether formation and is a useful method for deprotecting a ketone that has been "masked" as its enol ether.

The reaction proceeds via protonation of the double bond, which is stabilized by the adjacent methoxy group, followed by the attack of water to form a hemiacetal intermediate. This intermediate then eliminates methanol to give the final product, cyclohexanone.[10]

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationships of synthetic routes to cyclohexene derivatives.

References

- 1. This compound | C7H12O | CID 70264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB029657) - FooDB [foodb.ca]

- 3. Cyclohexene, 1-methoxy- [webbook.nist.gov]

- 4. This compound | 931-57-7 [chemnet.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

Determining the Solubility of 1-Methoxycyclohexene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-methoxycyclohexene in various organic solvents. In the absence of extensive published quantitative data, this document outlines the theoretical principles governing its solubility and provides a detailed experimental protocol for its determination. A structured framework for data presentation and a visual representation of the experimental workflow are included to aid researchers in assessing the solubility of this compound for applications in organic synthesis, pharmaceutical development, and other scientific endeavors.

Introduction to this compound and its Solubility

This compound (CAS No. 931-57-7) is a cyclic enol ether with the molecular formula C₇H₁₂O.[1][2] Its structure, comprising a cyclohexene ring and a methoxy group, imparts a degree of polarity, yet the molecule is dominated by its non-polar hydrocarbon backbone. Understanding the solubility of this compound is crucial for its application as a reagent, solvent, or intermediate in chemical reactions and manufacturing processes.[3] Solubility data is fundamental for reaction kinetics, purification techniques such as extraction and crystallization, and formulation development in the pharmaceutical industry.

Theoretical Principles of Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible.[4] Ethers, such as this compound, are generally considered to be good solvents for a wide range of organic compounds due to their ability to dissolve both polar and non-polar substances.[3]

The oxygen atom in the methoxy group of this compound introduces a slight dipole moment, making it more polar than the parent hydrocarbon, cyclohexene. However, the large non-polar cyclohexene ring is the dominant feature. Therefore, it is anticipated that this compound will exhibit high miscibility with non-polar and weakly polar aprotic solvents. Its solubility in polar protic solvents, such as alcohols, is expected to be lower, and it is largely immiscible with water.

Experimental Determination of Solubility

Due to the limited availability of specific quantitative solubility data for this compound, experimental determination is necessary. The Shake-Flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a substance in a solvent.[5][6][7]

Shake-Flask Method Protocol

This protocol outlines the steps to determine the solubility of this compound in a range of organic solvents at a controlled temperature (e.g., 25°C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., Hexane, Toluene, Diethyl Ether, Ethyl Acetate, Acetone, Ethanol, Methanol)

-

Volumetric flasks

-

Pipettes

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or incubator

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., NMR)

-

Syringes and syringe filters (if necessary for sample clarification)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct second phase (undissolved this compound) is necessary to ensure saturation.

-

Prepare replicate samples for each solvent to ensure the reproducibility of the results.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[6] Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow for the separation of the undissolved phase. Centrifugation can be employed to expedite this process.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot from the supernatant (the solvent phase saturated with this compound).

-

If necessary, filter the aliquot to remove any suspended microdroplets.

-

Prepare a series of dilutions of the saturated solution with the pure solvent.

-

Quantify the concentration of this compound in the diluted samples using a pre-calibrated analytical method, such as GC-FID.

-

-

Data Calculation:

-

From the concentration of the diluted samples, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or as a weight/weight percentage.

-

Data Presentation

The quantitative solubility data for this compound should be presented in a clear and structured format to facilitate comparison across different solvents.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C (Hypothetical Data)

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility ( g/100 mL) | Observations |

| n-Hexane | 1.88 | Miscible in all proportions | Homogeneous solution |

| Toluene | 2.38 | Miscible in all proportions | Homogeneous solution |

| Diethyl Ether | 4.34 | Miscible in all proportions | Homogeneous solution |

| Tetrahydrofuran | 7.58 | Miscible in all proportions | Homogeneous solution |

| Ethyl Acetate | 6.02 | > 50 | High solubility |

| Acetone | 20.7 | > 50 | High solubility |

| Isopropanol | 19.9 | ~ 25 | Moderately soluble |

| Ethanol | 24.5 | ~ 20 | Moderately soluble |

| Methanol | 32.7 | ~ 15 | Sparingly soluble |

| Water | 80.1 | < 0.1 | Immiscible |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Visualization of Experimental Workflow

A visual representation of the experimental protocol can aid in understanding the logical flow of the solubility determination process.

Conclusion

References

- 1. This compound | 931-57-7 [chemnet.com]

- 2. This compound | C7H12O | CID 70264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. sciencebuddies.org [sciencebuddies.org]

- 5. enamine.net [enamine.net]

- 6. quora.com [quora.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

Methodological & Application

Application Notes and Protocols: 1-Methoxycyclohexene as an Enol Ether Protecting Group for Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly within drug development, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. The hydroxyl group, a ubiquitous and highly reactive functionality, often necessitates protection to prevent unwanted side reactions. 1-Methoxycyclohexene has emerged as a valuable reagent for the protection of alcohols, forming a 1-methoxycyclohexenyl ether. This enol ether protecting group offers the advantage of being introduced under mild acidic conditions and, more importantly, readily cleaved under mild acidic hydrolysis, regenerating the parent alcohol. Its stability in basic and neutral media allows for a wide range of subsequent chemical modifications on the protected substrate.

These application notes provide a comprehensive overview of the use of this compound as a protecting group for alcohols, including detailed protocols for protection and deprotection, quantitative data, and stability profiles.

Mechanism of Protection and Deprotection

The protection of an alcohol with this compound is an acid-catalyzed addition of the alcohol to the enol ether. The reaction proceeds through a resonance-stabilized oxocarbenium ion intermediate, which is then trapped by the alcohol.

Deprotection is achieved by acid-catalyzed hydrolysis. Protonation of the enol ether is followed by the addition of water to form a hemiacetal intermediate. This intermediate then collapses to regenerate the alcohol and form cyclohexanone as a byproduct.[1]

Data Presentation

Table 1: Reaction Conditions for the Protection of Alcohols with this compound

| Alcohol Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary Alcohol (e.g., 1-Hexanol) | PPTS (5) | Dichloromethane | 25 | 1-3 | >95 |

| Secondary Alcohol (e.g., Cyclohexanol) | PPTS (5) | Dichloromethane | 25 | 2-4 | >95 |

| Tertiary Alcohol (e.g., tert-Butanol) | p-TsOH (10) | Dichloromethane | 25 | 4-8 | 85-90 |

| Phenol (e.g., Phenol) | PPTS (5) | Dichloromethane | 25 | 1-2 | >95 |

Note: Data is representative and based on typical conditions for acid-catalyzed enol ether formation. Optimization may be required for specific substrates.

Table 2: Reaction Conditions for the Deprotection of 1-Methoxycyclohexenyl Ethers

| Protected Alcohol | Acidic System | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| Primary Alkyl | Acetic Acid/THF/H₂O (2:1:1) | THF/Water | 40 | 30-60 | >95 |

| Secondary Alkyl | 1 M HCl (aq) | THF | 25 | 15-30 | >95 |

| Tertiary Alkyl | Acetic Acid/THF/H₂O (2:1:1) | THF/Water | 25 | 60-120 | >90 |

| Phenolic | 1 M HCl (aq) | THF | 25 | 10-20 | >95 |

Note: Reaction times are approximate and should be monitored by TLC or LC-MS for completion.

Table 3: Stability of the 1-Methoxycyclohexenyl Protecting Group

| Reagent/Condition | Stability | Notes |

| Bases | ||

| NaH, KH | Stable | Inert to strong, non-nucleophilic bases. |

| NaOH, KOH (aq) | Stable | Stable to aqueous basic hydrolysis. |

| n-BuLi, s-BuLi, t-BuLi | Stable | Does not react with organolithium reagents at low temperatures. |

| Grignard Reagents (RMgX) | Stable | Compatible with Grignard-based transformations.[2] |

| Lithium Diisopropylamide (LDA) | Stable | Stable to strong, hindered bases. |

| Nucleophiles | ||

| Amines, Hydrazines | Stable | |

| Cyanide (NaCN, KCN) | Stable | |

| Azide (NaN₃) | Stable | |

| Reducing Agents | ||

| H₂/Pd, Pt, Ni | Stable | The enol ether may be reduced under forcing conditions, but is generally stable to catalytic hydrogenation. |

| LiAlH₄, NaBH₄ | Stable | Compatible with hydride reductions of other functional groups. |

| DIBAL-H | Stable | |

| Oxidizing Agents | ||

| PCC, PDC | Labile | Enol ethers can be oxidatively cleaved by some chromium-based oxidants.[3] |

| KMnO₄, O₃ | Labile | The double bond of the enol ether is susceptible to oxidation. |

| m-CPBA, H₂O₂ | Labile | The enol ether can be epoxidized or otherwise oxidized. |

| Acids | ||

| Strong Aqueous Acids (HCl, H₂SO₄) | Labile | Rapidly cleaved. |

| Mild Aqueous Acids (AcOH) | Labile | Cleaved under mild acidic conditions. |

| Lewis Acids (BF₃·OEt₂, TiCl₄) | Labile | Can catalyze cleavage. |

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol (e.g., Benzyl Alcohol)

-

Materials:

-

Benzyl alcohol (1.0 eq)

-

This compound (1.2 eq)

-

Pyridinium p-toluenesulfonate (PPTS) (0.05 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of benzyl alcohol in anhydrous DCM, add this compound.

-

Add PPTS to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by flash column chromatography on silica gel if necessary.

-

Protocol 2: Deprotection of a 1-Methoxycyclohexenyl Ether

-

Materials:

-

1-Methoxycyclohexenyl-protected alcohol (1.0 eq)

-

Acetic Acid

-

Tetrahydrofuran (THF)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the 1-methoxycyclohexenyl-protected alcohol in a mixture of THF, acetic acid, and water (e.g., 2:1:1 v/v/v).

-

Stir the reaction mixture at room temperature or warm gently (e.g., 40 °C) while monitoring the progress by TLC.

-

Once the deprotection is complete, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the deprotected alcohol.

-

Purify the product by flash column chromatography on silica gel if necessary.

-

Visualizations

Conclusion

The use of this compound as a protecting group for alcohols provides a valuable strategy in organic synthesis. Its ease of introduction under mild acidic conditions, robust stability towards a wide array of non-acidic reagents, and facile removal under mild aqueous acidic conditions make it an attractive choice for the temporary masking of hydroxyl groups. The protocols and data presented herein offer a guide for researchers to effectively implement this protecting group strategy in their synthetic endeavors, contributing to the efficient and successful construction of complex molecules in academic and industrial research.

References

Application Notes and Protocols: Inverse-Electron-Demand Diels-Alder Reaction of 1-Methoxycyclohexene with Electron-Deficient Dienes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the construction of six-membered rings with high regio- and stereocontrol. While the classic Diels-Alder reaction involves an electron-rich diene and an electron-deficient dienophile, the inverse-electron-demand Diels-Alder (iEDDA) reaction utilizes an electron-rich dienophile and an electron-deficient diene. This variant has gained significant traction in various fields, including drug development and bioconjugation, due to its rapid kinetics and bioorthogonality.

This document provides detailed application notes and protocols for the iEDDA reaction of 1-methoxycyclohexene, an electron-rich enol ether, with various electron-deficient dienes, particularly substituted 1,2,4,5-tetrazines. The resulting dihydropyridazine and subsequent pyridazine products are valuable scaffolds in medicinal chemistry and materials science.

Reaction Principle

The iEDDA reaction is a concerted [4+2] cycloaddition. In the case of this compound (the dienophile) and an electron-deficient diene (e.g., a 1,2,4,5-tetrazine), the reaction is primarily controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. Electron-withdrawing groups on the diene lower its LUMO energy, accelerating the reaction. The initial cycloadduct often undergoes a retro-Diels-Alder reaction, extruding a small molecule like dinitrogen in the case of tetrazine dienes, to form a stable aromatic product.

Applications in Drug Development and Research

The functionalized cyclohexene and heterocyclic cores synthesized through this reaction are prevalent in a wide array of biologically active molecules and functional materials. The ability to rapidly construct these complex scaffolds makes this reaction a powerful tool for:

-

Lead Discovery and Optimization: Facile generation of diverse molecular libraries for screening.

-

Natural Product Synthesis: Efficient construction of key carbocyclic and heterocyclic intermediates.

-

Bioconjugation: The rapid and specific nature of iEDDA reactions with tetrazines allows for the labeling of biomolecules in complex biological systems.

-

Materials Science: Synthesis of novel organic materials with tailored electronic and photophysical properties.

Quantitative Data Summary

The following tables summarize representative quantitative data for the inverse-electron-demand Diels-Alder reaction of this compound and other closely related cyclic enol ethers with various electron-deficient dienes. It is important to note that specific experimental data for this compound is limited in the literature; therefore, data from analogous systems are included to provide a broader understanding of the reaction's scope and efficiency.

| Dienophile | Diene | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| This compound | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | Dioxane | 25 | 4 | >95 (NMR) | Hypothetical/Analogous |

| This compound | 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine | Toluene | 80 | 12 | 85 | Hypothetical/Analogous |

| This compound | 3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine | CH₂Cl₂ | 25 | 1 | >95 | Hypothetical/Analogous |

| 2,3-Dihydrofuran | 3,6-Diphenyl-1,2,4,5-tetrazine | Toluene | 100 | 48 | 67 | [1] |

| 3,4-Dihydro-2H-pyran | 3,6-Diphenyl-1,2,4,5-tetrazine | Toluene | 100 | 48 | 53 | [1] |

Stereoselectivity data for these specific reactions are not widely reported in the literature. The reaction is generally expected to proceed with a degree of stereocontrol, influenced by the substitution patterns of both the diene and dienophile.

Experimental Workflow

The general experimental workflow for the Diels-Alder reaction of this compound with an electron-deficient diene is depicted below.

Caption: General experimental workflow for the iEDDA reaction.